N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-16(21-22-18)13-7-9-14(10-8-13)20-19(24)15-5-3-4-6-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJSZGPIPROSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with ethylsulfonyl chloride to introduce the ethylsulfonyl group. This intermediate is then reacted with 4-aminobenzamide under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The ethylsulfonyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-aminobenzamide, which may have different pharmacological properties .
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
Pyridazine: Known for its wide range of biological activities.
Pyridazinone: A derivative of pyridazine with additional pharmacological properties.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other pyridazine derivatives. Its ethylsulfonyl and nitrobenzamide groups may enhance its pharmacological properties and make it a promising candidate for further research .
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology . This compound features a pyridazine ring, a phenyl group, and a nitrobenzamide moiety, which contribute to its diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Ethylsulfonyl group : Enhances solubility and biological activity.
- Nitro group : Often associated with increased reactivity and potential pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, quinazolines, which share structural similarities, have shown potent inhibition against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the nanomolar range . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance binding affinity to target proteins such as EGFR (Epidermal Growth Factor Receptor) .
The proposed mechanism of action for compounds like this compound involves:
- Inhibition of Protein Kinases : Targeting kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Interference with DNA Repair Mechanisms : Compromising the ability of cancer cells to repair DNA damage.
Antimicrobial Activity
Additionally, there is emerging evidence that this compound may possess antimicrobial properties. Studies have suggested that similar sulfonamide derivatives exhibit antibacterial effects against a range of pathogens, indicating potential applications in treating infections .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from recent research:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.015 | Anticancer |
| Compound B | MCF-7 (Breast Cancer) | 0.028 | Anticancer |
| Compound C | E. coli | 0.5 | Antibacterial |
| Compound D | S. aureus | 0.8 | Antibacterial |
Synthetic Routes
The synthesis of this compound typically involves:
- Preparation of the Pyridazine Ring : Using sulfonation reactions to introduce the ethylsulfonyl group.
- Coupling Reactions : Attaching the phenyl group via coupling with appropriate reagents under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
